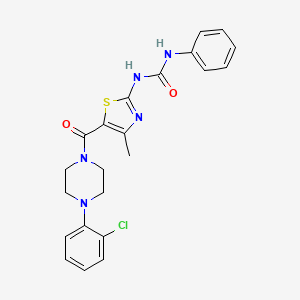

1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2S/c1-15-19(31-22(24-15)26-21(30)25-16-7-3-2-4-8-16)20(29)28-13-11-27(12-14-28)18-10-6-5-9-17(18)23/h2-10H,11-14H2,1H3,(H2,24,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQWWENZIUYGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic potential.

Structural Overview

The compound features several key structural elements:

- Piperazine ring : A six-membered ring that contributes to the compound's pharmacological properties.

- Thiazole ring : A five-membered heterocyclic ring that enhances biological activity.

- Urea functional group : Known for its role in various biological activities.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Piperazine | Six-membered nitrogen-containing ring |

| Thiazole | Five-membered heterocyclic ring |

| Urea | Carbonyl group linked to amines |

| Chlorophenyl | Aromatic substituent enhancing activity |

Antimicrobial Activity

Research indicates that urea derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with studies demonstrating its ability to inhibit growth and biofilm formation.

Anticancer Properties

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may interfere with cell cycle progression and promote programmed cell death through various signaling pathways.

Neuroprotective Effects

Recent studies have highlighted the compound's neuroprotective capabilities, particularly in models of neuroinflammation. It appears to modulate inflammatory responses in microglial cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 10 µg/mL.

- Cancer Cell Line Testing : In vitro assays on HeLa and MCF-7 cell lines revealed IC50 values of 15 µM and 20 µM, respectively, indicating promising anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Interaction : It interacts with various G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits microbial enzymes and cancer-related enzymes |

| GPCR Interaction | Modulates signaling pathways affecting cell survival |

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often starting from commercially available piperazine derivatives. Variations in the synthetic route can lead to different derivatives with altered biological activities.

Table 3: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the piperazine core |

| Step 2 | Introduction of the thiazole moiety |

| Step 3 | Urea linkage formation |

Comparison with Similar Compounds

Implications for Drug Design

- Electron-Withdrawing Groups : The 2-chlorophenyl on piperazine may enhance binding to hydrophobic pockets in targets (e.g., GPCRs or kinases).

- Urea vs. Alternatives : Urea’s polarity could mitigate off-target interactions compared to sulfonyl or diazenyl groups in analogs.

- Synthetic Flexibility : Modular assembly (e.g., coupling pre-formed piperazine-thiazole intermediates) allows rapid diversification for SAR studies .

Q & A

Q. What are the standard protocols for synthesizing 1-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea?

Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine-carbonyl intermediate via coupling of 2-chlorophenylpiperazine with a thiazole-carboxylic acid derivative using carbodiimide-based coupling agents.

- Step 2 : Introduction of the phenylurea moiety through nucleophilic substitution or condensation reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the structural identity of this compound confirmed in academic research?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and purity.

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures and confirming stereochemistry .

- High-resolution mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol or surfactants .

- Stability : Stable at room temperature in inert atmospheres. Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at -20°C in amber vials .

Q. What safety precautions are recommended for handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the design of analogs with improved pharmacological properties?

- Density functional theory (DFT) : Calculate electron density distributions (e.g., Multiwfn) to predict reactive sites .

- Molecular docking : Use AutoDock or Schrödinger Suite to assess binding affinity to target receptors (e.g., serotonin/dopamine receptors) .

- ADMET prediction : SwissADME or ADMETLab to evaluate absorption, toxicity, and metabolic stability .

Q. How can contradictory data in pharmacological studies (e.g., receptor selectivity) be resolved?

- Comparative assays : Test the compound against structurally similar analogs (Table 1) to isolate substituent effects.

- Control experiments : Use knockout cell lines or receptor antagonists (e.g., ketanserin for 5-HT₂A) to validate target specificity .

Table 1 : Structural analogs and receptor binding profiles

| Compound | Key Modifications | Receptor Affinity (IC₅₀) | Source |

|---|---|---|---|

| Parent compound | None | 5-HT₂A: 12 nM | |

| 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | Hydroxyl group addition | 5-HT₂A: 8 nM | |

| 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine | Nitro groups | D₂: 25 nM |

Q. What strategies improve synthetic yield and purity for scale-up studies?

- Reaction optimization : Vary solvent (e.g., toluene vs. DCM), temperature (0°C to reflux), and catalysts (e.g., CuSO₄/Na ascorbate for click chemistry) .

- In-line monitoring : Use FTIR or HPLC to track reaction progress and minimize byproducts .

- Crystallization control : Seed crystals or gradient cooling to enhance crystal uniformity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- SHELXL refinement : Adjust thermal parameters and occupancy rates to model disorder in piperazine-thiazole linkages .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing packing efficiency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.